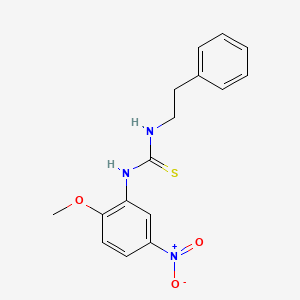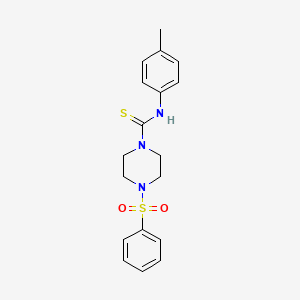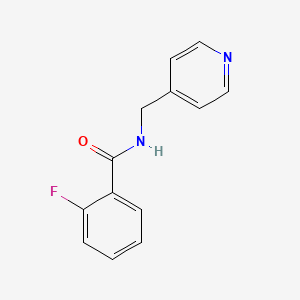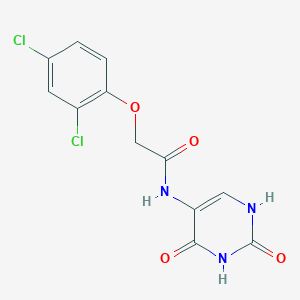
N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea, also known as MNPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPT is a thiourea derivative that has been synthesized through a multistep process involving the reaction of 2-methoxy-5-nitrobenzaldehyde with 2-phenylethylamine followed by the addition of thiourea.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea has also been shown to inhibit the activity of reactive oxygen species (ROS), which are known to play a role in the development of various diseases, including cancer.
Biochemical and Physiological Effects:
N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help to protect cells against oxidative damage. In addition, N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea has been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea has also been shown to exhibit potent biological activity at low concentrations, making it a useful tool for studying various biological processes. However, N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea has some limitations for lab experiments. It is insoluble in water and has poor solubility in most organic solvents, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea. One area of interest is the development of N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea as a plant growth regulator and insecticide. Further studies are also needed to elucidate the mechanism of action of N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea and to explore its potential applications in other fields, such as materials science and catalysis.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea involves the reaction of 2-methoxy-5-nitrobenzaldehyde with 2-phenylethylamine in the presence of acetic acid and sodium acetate to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine, which is further reacted with thiourea in the presence of hydrochloric acid to give N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea. The reaction scheme is shown below:
Applications De Recherche Scientifique
N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to have potential as a plant growth regulator and as an insecticide.
Propriétés
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-22-15-8-7-13(19(20)21)11-14(15)18-16(23)17-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNANLANCJNZQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-nitrophenyl)-3-(2-phenylethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-methoxy-5-methylphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5730903.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5730923.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5730931.png)
![ethyl {[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5730941.png)
![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5730945.png)


![ethyl 2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5730961.png)
![3-chloro-4-[(4-chloro-2-methylphenyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5730962.png)
![3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5730968.png)

![N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5730989.png)